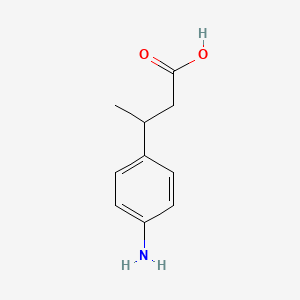

3-(4-Aminophenyl)butanoic acid

Description

3-(4-Aminophenyl)butanoic acid is a carboxylic acid derivative featuring a butanoic acid backbone with a 4-aminophenyl group attached to the third carbon. Its molecular formula is C₁₀H₁₃NO₂ (molecular weight: 179.22 g/mol). The para-aminophenyl group enhances its ability to participate in hydrogen bonding and aromatic interactions, making it valuable in drug design.

Properties

IUPAC Name |

3-(4-aminophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMPUNXBXXRHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)butanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenylbutanoic acid.

Reduction: The nitro group in 4-nitrophenylbutanoic acid is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Purification: The resulting this compound is purified through recrystallization or other purification techniques to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Acylation reactions may involve reagents like acetic anhydride or benzoyl chloride in the presence of a base such as pyridine.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

3-(4-Aminophenyl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of drugs for neurodegenerative diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the amino group can form hydrogen bonds with target proteins, influencing their structure and function. The compound may also participate in enzymatic reactions, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-(4-Aminophenyl)butanoic Acid

- Structure: The phenyl group is attached to the fourth carbon of the butanoic acid chain (vs. the third carbon in the target compound).

- Molecular Formula: C₁₀H₁₃NO₂ (identical to the target compound).

- Key Differences : Despite identical molecular weights, the altered attachment position affects steric interactions and solubility. It is a direct precursor in chlorambucil synthesis via nitration and reduction .

3-(3-Aminophenyl)propanoic Acid

- Structure: A shorter propanoic acid chain with a meta-aminophenyl group.

- Molecular Formula: C₉H₁₁NO₂ (MW: 165.19 g/mol).

- Key Differences: Reduced chain length and meta-substitution lower its similarity score (0.97 vs. 1.00 for 4-(4-aminophenyl)butanoic acid) . The meta-amino group may hinder binding efficiency in biological systems compared to para-substituted analogs.

Functional Group Variations

3-(4-Hydroxyphenyl)butanoic Acid

- Structure: Replaces the amino group with a hydroxyl group on the phenyl ring.

- Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol).

- Key Differences: The hydroxyl group increases polarity and acidity (pKa ~4.75 vs. ~5.5 for the amino analog), altering pharmacokinetics .

(S)-3-(4-Bromophenyl)butanoic Acid

Chiral Derivatives

(R)-4-Amino-3-(4-fluorophenyl)butanoic Acid

Complex Derivatives

4-[(2-Amino-3-phenylpropanoyl)amino]butanoic Acid

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

3-(4-Aminophenyl)butanoic acid, also known as 4-(3-aminophenyl)butanoic acid or 4-phenylbutyric acid (4-PBA), is a compound with notable biological activities, particularly in the context of neurodegenerative diseases and cellular stress responses. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Physical State : White to off-white crystalline solid

- Melting Point : 140-152°C

Target Interaction

4-PBA primarily targets denatured and misfolded proteins, acting as a chemical chaperone. It facilitates proper protein folding and prevents aggregation, which is crucial in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Biochemical Pathways

The compound influences several biochemical pathways:

- Histone Deacetylase Inhibition : 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs), leading to increased acetylation of histones and other proteins. This modulation enhances gene expression related to cell survival and stress responses.

- Protein Folding Pathway : By interacting with molecular chaperones like heat shock proteins (HSPs), 4-PBA aids in the correct folding of proteins, thereby mitigating cellular stress.

Neuroprotective Effects

Research indicates that 4-PBA has significant neuroprotective effects. It has been shown to reduce the toxicity associated with protein misfolding and aggregation in neuronal cells. This property positions it as a candidate for therapeutic intervention in neurodegenerative disorders.

Anticancer Potential

Studies have suggested that derivatives of 4-PBA exhibit anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis, particularly in leishmaniasis models . The structural similarity to other anti-cancer agents enhances its potential for development in oncology .

Case Studies and Research Findings

-

Neurodegenerative Disease Model :

- In a study involving cellular models of Huntington's disease, treatment with 4-PBA resulted in reduced levels of aggregated huntingtin protein, demonstrating its potential to alleviate symptoms associated with neurodegeneration.

- Cancer Cell Lines :

Data Table: Summary of Biological Activities

Pharmacokinetics

4-PBA demonstrates high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it suitable for central nervous system applications. Its pharmacokinetic properties support its use as a therapeutic agent for neurological conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Aminophenyl)butanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A high-yield synthesis involves reacting 3-(4-propionamidophenyl)propanoic acid with hydrazine hydrate (85%) and potassium hydroxide in diethylene glycol. Heating at 120°C for 1.5 hours under reflux, followed by 180°C for 2.5 hours, achieves 98% yield. Key variables include temperature control and stoichiometric ratios of hydrazine to substrate. Post-reaction, pH monitoring and water addition are critical for isolating the product .

Q. How is the neuroprotective activity of this compound evaluated experimentally?

- Methodological Answer : Neuroprotection is assessed via in vitro models using neuronal cell lines exposed to oxidative stress (e.g., H₂O₂). The compound’s efficacy is quantified by measuring cell viability (MTT assay), apoptosis markers (caspase-3 activity), and reactive oxygen species (ROS) levels. Dose-response curves (0.1–100 µM) and comparisons to controls (e.g., N-acetylcysteine) validate activity .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Store at room temperature in airtight containers. In case of exposure, rinse with water for 15 minutes and consult a physician. Avoid inhalation by working in a fume hood. Waste disposal must comply with local regulations for organic amines .

Advanced Research Questions

Q. How do substituents like fluorine or bromine alter the biological activity and reactivity of this compound derivatives?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) analyses. For example:

Q. How can contradictory data on melting points or solubility be resolved?

- Methodological Answer : Discrepancies (e.g., reported melting points of 165–170°C vs. 160–165°C) arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) for precise melting range determination. Solubility contradictions require standardized solvents (e.g., DMSO for polar aprotic conditions) and HPLC purity checks (>95%) .

Q. What advanced spectroscopic techniques validate the structural integrity of derivatives?

- Methodological Answer :

- ²⁹Si NMR : Confirms silane-protected intermediates in peptide conjugates.

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₀H₁₃NO₂ for the parent compound).

- X-ray crystallography : Resolves stereochemistry in chiral derivatives (e.g., R/S configurations) .

Q. How can computational tools predict pharmacokinetic properties of derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with targets like GABA receptors. ADMET predictors (SwissADME) estimate bioavailability (%F >50), blood-brain barrier penetration (BBB+), and CYP450 metabolism. Combine with in vitro assays (Caco-2 permeability) for validation .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities across studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell type, serum concentration). Standardize protocols:

- Use identical cell lines (e.g., SH-SY5Y for neuroprotection).

- Control for serum-free vs. serum-containing media.

- Replicate experiments with independent batches of the compound. Meta-analyses of IC₅₀ values across studies can identify outliers .

Notes

- Avoid commercial suppliers (e.g., BenchChem) per guidelines.

- Data from PubChem, synthesis protocols, and peer-reviewed studies ensure reliability.

- Methodological rigor is emphasized over anecdotal findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.